molecular formula C13H10ClNO2 B13702871 7-Chloro-2-cyclopropylquinoline-4-carboxylic Acid

7-Chloro-2-cyclopropylquinoline-4-carboxylic Acid

Cat. No.: B13702871
M. Wt: 247.67 g/mol
InChI Key: IKPGGLWPDFRCFZ-UHFFFAOYSA-N
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Description

7-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are well-regarded for their biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dichloroquinoline with cyclopropylamine, followed by carboxylation . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

    7-Chloroquinoline: Shares the chloroquinoline core but lacks the cyclopropyl and carboxylic acid groups.

    2-Cyclopropylquinoline: Similar structure but without the chloro and carboxylic acid groups.

    Quinoline-4-carboxylic acid: Lacks the chloro and cyclopropyl groups.

Uniqueness: 7-Chloro-2-cyclopropylquinoline-4-carboxylic acid is unique due to the combination of the chloro, cyclopropyl, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

7-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17)

InChI Key

IKPGGLWPDFRCFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O

Origin of Product

United States

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